Metoclopramide-d3

Overview

Description

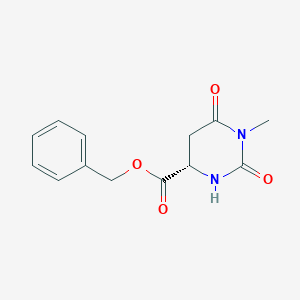

Metoclopramide-d3 is used as an internal standard for the quantification of metoclopramide . It is a dual antagonist of the serotonin (5-HT) receptor subtype 5-HT3 and dopamine D2 receptor . It also reversibly inhibits acetylcholinesterase (AChE) isolated from the human postmortem caudate nucleus . Formulations containing metoclopramide have been used in the treatment of gastroesophageal reflux disease (GERD) and diabetic gastroparesis .

Synthesis Analysis

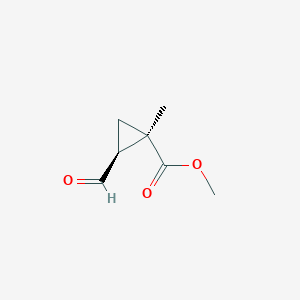

The synthesis of this compound involves a previously published synthesis that was extensively modified in the final steps to increase the overall yield . The structure was verified by NMR and GC-MS .Molecular Structure Analysis

The molecular formula of this compound is C14H19ClD3N3O2 . The InChi Code is InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 .Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of metoclopramide by GC- or LC-MS . It is a dual antagonist of the serotonin (5-HT) receptor subtype 5-HT3 and dopamine D2 receptor .Physical And Chemical Properties Analysis

This compound is a solid substance . It is slightly soluble in chloroform and methanol . The molecular weight is 302.8 .Scientific Research Applications

Gastrointestinal Applications : Metoclopramide is known for its effectiveness in managing gastro-oesophageal reflux, gastric stasis, nausea, and vomiting. It acts as a selective gut motility stimulant and a 5-HT3 receptor antagonist, which are properties crucial for its role in these conditions (S. Gj & King Fd, 1988). It also stimulates upper gut motility, which is beneficial for preventing nausea and vomiting due to 5-HT4 receptor activation (G. Sanger, 1998).

Neurological Applications : Metoclopramide has shown potential in treating tardive dyskinesia and in suppressing trigeminovascular activation, providing an experimental basis for its role in migraine management (A. Shaughnessy, 1985); (Hacer Doğanay Aydin et al., 2017).

Antiemetic Agent : Its role as a potent antiemetic agent against cytotoxic drug-induced emesis is due to its properties as a gastric motility stimulant and 5-HT3 receptor antagonist (J. Bermudez et al., 1990).

Dopamine Receptor Antagonism : Metoclopramide's dopamine receptor antagonist activity is significant for treating gastrointestinal symptoms. However, its long-term or high-dose use may increase the risk of developing tardive dyskinesia, a serious neurological condition (D. Bhattacharjee et al., 2019); (A. Rao & M. Camilleri, 2010).

Pharmacokinetics Influenced by Genetic Polymorphisms : The pharmacokinetics of metoclopramide, such as its absorption and clearance, are significantly affected by CYP2D6 genetic polymorphisms (J. Bae et al., 2020).

Adverse Effects : While metoclopramide is effective in its therapeutic roles, it can cause adverse reactions like acute dystonic reactions, which can be misdiagnosed for other conditions. This highlights the need for careful use and monitoring (Nuray Can Uluğ & M. Uluğ, 2011).

Mechanism of Action

Target of Action

Metoclopramide-d3, a deuterated form of Metoclopramide, primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .

Mode of Action

This compound acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors . By inhibiting these receptors, it prevents the transmission of signals that induce nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to enhanced motility and accelerated gastric emptying .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the dopaminergic pathway . By blocking dopamine D2 receptors, this compound inhibits the effects of dopamine, a neurotransmitter that plays a key role in the regulation of nausea and vomiting. It also affects the serotonergic pathway by blocking 5-HT3 receptors, further contributing to its antiemetic effects .

Pharmacokinetics

This compound is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32% to 100% . The drug is metabolized primarily through N-4 sulphate conjugation . The elimination half-life of this compound is dose-dependent, ranging from 2 to 12.5 hours . The clearance of this compound is reduced in patients with renal failure, prolonging the terminal half-life .

Result of Action

The primary result of this compound’s action is the reduction of nausea and vomiting . By blocking dopamine D2 and serotonin 5-HT3 receptors, it prevents the transmission of signals that induce these symptoms. Additionally, it enhances gastric motility and accelerates gastric emptying, which can help alleviate symptoms of conditions like gastroesophageal reflux disease (GERD) and diabetic gastroparesis .

properties

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503914 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216522-89-2 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)